Lipophilicity and Hydrogen-Bonding Profile vs. 1,3,6-Trimethyluracil (Unsaturated Analog)
The saturated 1,3,6-trimethyl-1,3-diazinane-2,4-dione exhibits a computed XLogP3 of -0.3 and a topological polar surface area (TPSA) of 40.6 Ų, whereas the unsaturated aromatic analog 1,3,6-trimethyluracil (CAS 13509-52-9) possesses a higher XLogP3 of +0.2 and a TPSA of 43.6 Ų [1]. The 0.5 log unit shift in lipophilicity and the reduction in TPSA indicate measurably different membrane permeability potential.
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3 = -0.3; TPSA = 40.6 Ų |
| Comparator Or Baseline | 1,3,6-Trimethyluracil (unsaturated analog): XLogP3 = +0.2; TPSA = 43.6 Ų |
| Quantified Difference | ΔXLogP3 = -0.5; ΔTPSA = -3.0 Ų |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.8.18 as implemented in PubChem 2025.04.14 release [1]. |
Why This Matters
A 0.5 log unit lower XLogP3 translates to roughly 3‑fold lower predicted membrane permeability compared to the unsaturated analog, directly impacting cellular uptake and oral bioavailability predictions in early discovery.
- [1] PubChem Compound Summary for CID 20608733 (target). National Center for Biotechnology Information (2026). View Source
